molecular formula C11H22N2 B7875259 3-Ethyl-3,9-diazaspiro[5.5]undecane

3-Ethyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B7875259
M. Wt: 182.31 g/mol
InChI Key: VTWICTPZWUSYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the reaction of appropriate diamines with cyclic ketones under acidic conditions to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its role as a γ-aminobutyric acid type A receptor antagonist, which can modulate neurotransmission.

    Medicine: Potential therapeutic applications in the treatment of neurological disorders due to its receptor antagonist properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-3,9-diazaspiro[5.5]undecane involves its interaction with γ-aminobutyric acid type A receptors. By binding to these receptors, it acts as an antagonist, inhibiting the receptor’s activity. This modulation can affect neurotransmission and has potential implications for treating conditions like anxiety and epilepsy .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-3,9-diazaspiro[5.5]undecane is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for γ-aminobutyric acid type A receptors. This makes it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents .

Biological Activity

3-Ethyl-3,9-diazaspiro[5.5]undecane is a compound belonging to the diazaspiro family, characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems and implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H18_{18}N2_2, indicating the presence of two nitrogen atoms within its spiro framework. The structural configuration contributes to its distinct chemical properties and biological interactions.

Biological Activity Overview

Research indicates that compounds related to the diazaspiro series, including this compound, exhibit significant biological activities that can be categorized as follows:

  • Neurotransmitter Modulation :
    • These compounds have shown potential as modulators of the gamma-aminobutyric acid type A (GABAA_A) receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system.
    • Studies suggest that they may act as competitive antagonists at GABA receptors, influencing various neurological disorders such as anxiety and epilepsy .
  • Cancer Therapeutics :
    • There is evidence supporting the inhibition of geranylgeranyltransferase I by these compounds, which may lead to reduced cancer cell proliferation. This suggests a potential role in cancer therapy .
  • Immunomodulatory Effects :
    • Some derivatives of diazaspiro compounds have been explored for their immunomodulatory effects, which could be beneficial in treating autoimmune disorders or enhancing immune responses .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its analogs. Below are key findings from recent research:

StudyKey FindingsImplications
Bavo et al. (2021)Identified this compound as a potent GABAA_A receptor antagonist with low cellular permeabilityPotential for targeting peripheral applications of GABAA_A ligands
Structure-Activity Relationship (SAR) StudiesModifications at specific positions significantly affect binding affinity to GABA receptors; optimal substitutions enhance efficacyProvides insights for drug design focusing on GABAergic modulation
Pharmacokinetics StudyDemonstrated an area under the curve (AUC) of 332 ng·h/ml in rat models; indicated poor oral bioavailability (5%)Highlights challenges in translating efficacy from in vitro to in vivo settings

The mechanism by which this compound exerts its biological effects primarily involves binding to specific receptors and enzymes:

  • GABAA_A Receptor Interaction : The compound's structure allows it to fit into the GABA receptor binding site, modulating its activity and affecting neurotransmitter release.
  • Geranylgeranyltransferase Inhibition : By inhibiting this enzyme, the compound may disrupt signaling pathways that promote cancer cell growth.

Properties

IUPAC Name

3-ethyl-3,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-13-9-5-11(6-10-13)3-7-12-8-4-11/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWICTPZWUSYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CCNCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.